4-(Trifluoromethyl)benzamide

Medicinal Chemistry COX-1 Selective Inhibitors Analgesic Drug Discovery

Researchers seeking to introduce the trifluoromethyl pharmacophore into drug candidates often face supply inconsistency with generic benzamide analogs. 4-(Trifluoromethyl)benzamide (CAS 1891-90-3) directly addresses this bottleneck. • Enables synthesis of TFAP-class COX-1 inhibitors with IC50 0.80 µM and 262-fold selectivity over COX-2. • One-step conversion to 4-(trifluoromethyl)thiobenzamide for thiazole heterocycle formation. • LogP 2.50 vs 0.64 for unsubstituted benzamide, providing quantifiable ADME optimization. Bulk stock available with batch-to-batch consistency ≥98% purity.

Molecular Formula C8H6F3NO
Molecular Weight 189.13 g/mol
CAS No. 1891-90-3
Cat. No. B156667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)benzamide
CAS1891-90-3
Synonyms4-(trifluoromethyl)benzamide
para-(trifluoromethyl)benzamide
Molecular FormulaC8H6F3NO
Molecular Weight189.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)N)C(F)(F)F
InChIInChI=1S/C8H6F3NO/c9-8(10,11)6-3-1-5(2-4-6)7(12)13/h1-4H,(H2,12,13)
InChIKeyWEJHBEDHLLBJFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Trifluoromethyl)benzamide Overview


4-(Trifluoromethyl)benzamide (CAS 1891-90-3) is a benzamide derivative featuring a trifluoromethyl group at the para position. This structural motif is widely recognized for its ability to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity in drug discovery programs [1]. The compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including COX-1 selective inhibitors and kinase inhibitors [2], and is also employed in the development of pesticides [3]. Its primary utility lies in the strategic introduction of the trifluoromethyl pharmacophore into more complex molecular architectures, a task that generic benzamide analogs cannot fulfill.

Synthetic Utility Strategic introduction of the trifluoromethyl pharmacophore into complex molecular architectures
Medicinal Chemistry Core scaffold for synthesizing reported COX-1 selective inhibitors and kinase inhibitor building blocks
Agrochemical Synthesis Building block for next-generation plant and materials protection agents

Why Generic Substitution Fails


Generic substitution with unsubstituted benzamide, 4-methylbenzamide, or 4-chlorobenzamide is not feasible in applications where the unique electronic and steric properties of the trifluoromethyl group are required. The trifluoromethyl group confers significantly higher lipophilicity and metabolic stability compared to non-fluorinated analogs [1]. This is crucial for modulating pharmacokinetic profiles in drug development. While a 4-(trifluoromethyl)benzoic acid might seem like a viable alternative due to the same substituent, the carboxamide functional group provides a distinct reactive handle for further synthetic elaboration, enabling different downstream chemical transformations, such as conversion to thioamides or incorporation into heterocyclic systems [2]. Furthermore, direct structural analogs like 4-methylbenzamide possess a methyl group that lacks the electron-withdrawing strength and metabolic resistance of the CF3 moiety, leading to altered reactivity and biological activity [1]. The following section details specific, quantifiable differences that underscore the necessity of using this precise compound.

Target Compound
Common Substitute
Risk Assessment
4-(Trifluoromethyl)benzamide
Benzamide / 4-Methylbenzamide
Absence of CF3 alters electronic effects and metabolic stability, shifting biological activity profiles
4-(Trifluoromethyl)benzamide
4-(Trifluoromethyl)benzoic acid
Carboxylic acid lacks the direct amide reactive handle, limiting specific heterocycle formations and requiring additional synthetic steps
4-(Trifluoromethyl)benzamide
4-Chlorobenzamide
Different halogen profile alters solid-state properties and intermolecular interactions, affecting recrystallization outcomes

Quantitative Comparison Against Analogs


COX-1 vs. COX-2 Selectivity

The derivative N-(5-amino-2-pyridinyl)-4-(trifluoromethyl)benzamide (TFAP), which contains the target compound as its core scaffold, demonstrates a marked and quantifiable improvement in COX-1 selectivity compared to a closely related analog, Teriflunomide impurity 3 (4-Amino-N-(4-trifluoromethylphenyl)benzamide) [1]. TFAP exhibits a COX-1 IC50 of 0.80 ± 0.05 µM and a COX-2 IC50 of 210 ± 10 µM, representing a 262-fold selectivity for COX-1 [1]. In contrast, the comparator Teriflunomide impurity 3 has a COX-1 IC50 of 30 µM and a COX-2 IC50 >100 µM, yielding a COX-1/COX-2 selectivity ratio of only >3.3-fold [2].

COX-1 vs. COX-2 Selectivity
Head-to-head
TFAP: IC50 0.80 µM, Selectivity Index ~262-fold. Comparator: IC50 30 µM, Selectivity Index >3.3-fold
Reported COX-1 selectivity context
Recombinant human COX-1/COX-2 assay
Medicinal Chemistry COX-1 Selective Inhibitors Analgesic Drug Discovery

Lipophilicity vs. Unsubstituted Benzamide

The introduction of the trifluoromethyl group at the para position results in a substantial increase in lipophilicity compared to the parent compound, benzamide. The target compound, 4-(Trifluoromethyl)benzamide, has a predicted LogP value of 1.71 and an experimental LogP of 2.50 . In stark contrast, unsubstituted benzamide has a significantly lower LogP of 0.64 [1]. This difference directly impacts membrane permeability and in vivo distribution.

Lipophilicity (LogP)
Cross-study
4-CF3-Benzamide: Exp. LogP 2.50. Parent Benzamide: Exp. LogP 0.64
Reported lipophilicity context
Experimental and predicted data
Drug Design Physicochemical Property ADME Optimization

Amide vs. Carboxylic Acid Reactivity

The primary amide functional group of 4-(Trifluoromethyl)benzamide provides a distinct and synthetically advantageous reactive handle compared to the carboxylic acid group of 4-(Trifluoromethyl)benzoic acid. The amide can be readily converted to a thioamide (4-(Trifluoromethyl)thiobenzamide, CAS 72505-21-6) via treatment with P4S10, a transformation that is not directly possible with the acid [1]. This thioamide intermediate is a crucial building block for constructing thiazole-containing pharmaceuticals [1].

Amide Reactivity
Class-level
Direct conversion to 4-(Trifluoromethyl)thiobenzamide via P4S10
Synthetic utility context
vs. Carboxylic acid counterpart
Organic Synthesis Heterocycle Formation Functional Group Interconversion

Melting Point and Solubility Comparison

The para-trifluoromethyl group imparts distinct solid-state properties compared to other para-substituted benzamides. The target compound exhibits a relatively high melting point of 184-186 °C and a water solubility of 1720 mg/L at 25°C . For comparison, the 4-methyl analog (4-methylbenzamide) has a lower melting point of 161-163 °C [1], and the 4-chloro analog (4-chlorobenzamide) has a melting point of 178-180 °C [2]. The higher melting point of the target compound indicates stronger intermolecular interactions in the crystal lattice, which can be advantageous for purification by recrystallization and for achieving specific polymorphic forms.

Melting Point Context
Cross-study
4-CF3-Benzamide: 184-186 °C. 4-Methyl: 161-163 °C. 4-Chloro: 178-180 °C
Reported recrystallization context
Standard DSC/capillary methods
Formulation Development Physicochemical Characterization Crystallization

Key Applications


COX-1 Selective Inhibitor Synthesis

Procure 4-(Trifluoromethyl)benzamide as the optimal starting material for developing potent and selective COX-1 inhibitors like TFAP. The evidence demonstrates that this scaffold yields compounds with an IC50 of 0.80 µM against COX-1 and a 262-fold selectivity over COX-2, a profile that is quantitatively superior to other benzamide-based COX-1 inhibitors [1]. This enables the design of novel analgesics with a reduced risk of gastric toxicity, a key differentiation from traditional NSAIDs [1].

Thiazole Intermediate Synthesis

Utilize 4-(Trifluoromethyl)benzamide for the direct synthesis of 4-(Trifluoromethyl)thiobenzamide, a critical intermediate for thiazole heterocycle formation. As outlined in patent literature [2], this one-step conversion is a strategic advantage over using the corresponding benzoic acid. This application scenario is directly supported by the evidence of the amide's unique reactivity, enabling efficient access to complex molecules for cardiovascular and other therapeutic programs [2].

Kinase Inhibitor Building Block

Employ this benzamide as a key building block in the synthesis of novel kinase inhibitors. The documented lipophilicity (LogP 1.71-2.50) , which is significantly higher than that of unsubstituted benzamide (LogP 0.64) [3], provides a clear, quantifiable advantage for optimizing the ADME (Absorption, Distribution, Metabolism, Excretion) profile of drug candidates. This property is essential for medicinal chemists aiming to improve oral bioavailability and target engagement .

Agrochemical Pesticide Synthesis

Source 4-(Trifluoromethyl)benzamide for use in the synthesis of next-generation pesticides. Patents explicitly describe the utility of 4-trifluoromethylbenzamides for plant and materials protection [4]. The physicochemical properties of the core scaffold, particularly its high melting point (184-186 °C) and moderate water solubility , make it a suitable building block for creating stable, bioactive agents with favorable environmental fate characteristics.

Application
Selection Property
Validation Focus
COX-1 Selective Inhibitor Synthesis
Selectivity Review
COX-1 vs. COX-2 assay endpoints
Thiazole Intermediate Synthesis
Amide Functional Group Utility
Thioamide conversion efficiency
Kinase Inhibitor Building Block
Lipophilicity Context
Membrane permeability assay models
Agrochemical Pesticide Synthesis
Thermal Stability Profile
Recrystallization purity and yield optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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